Tert-butyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate Tert-butyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 207405-61-6
VCID: VC2765394
InChI: InChI=1S/C11H18N2O3/c1-11(2,3)16-10(14)13-6-7-4-8(13)5-9(7)12-15/h7-8,15H,4-6H2,1-3H3/b12-9+
SMILES: CC(C)(C)OC(=O)N1CC2CC1CC2=NO
Molecular Formula: C11H18N2O3
Molecular Weight: 226.27 g/mol

Tert-butyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate

CAS No.: 207405-61-6

Cat. No.: VC2765394

Molecular Formula: C11H18N2O3

Molecular Weight: 226.27 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate - 207405-61-6

CAS No. 207405-61-6
Molecular Formula C11H18N2O3
Molecular Weight 226.27 g/mol
IUPAC Name tert-butyl (5E)-5-hydroxyimino-2-azabicyclo[2.2.1]heptane-2-carboxylate
Standard InChI InChI=1S/C11H18N2O3/c1-11(2,3)16-10(14)13-6-7-4-8(13)5-9(7)12-15/h7-8,15H,4-6H2,1-3H3/b12-9+
Standard InChI Key ACQUHAODYILYFJ-FMIVXFBMSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC\2CC1C/C2=N\O
SMILES CC(C)(C)OC(=O)N1CC2CC1CC2=NO
Canonical SMILES CC(C)(C)OC(=O)N1CC2CC1CC2=NO

Structural Characteristics and Physical Properties

Chemical Structure and Identification

Tert-butyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate exhibits a complex three-dimensional structure with the following identifiers:

PropertyValue
CAS Registry Number207405-61-6
Molecular FormulaC11H18N2O3
Molecular Weight226.27 g/mol
IUPAC Nametert-butyl (5E)-5-hydroxyimino-2-azabicyclo[2.2.1]heptane-2-carboxylate
SMILES NotationCC(C)(C)OC(=O)N1CC2CC1CC2=NO
Standard InChIKeyACQUHAODYILYFJ-FMIVXFBMSA-N

The structure comprises a bicyclic [2.2.1] system with a nitrogen atom at the 2-position, a hydroxyimino group at the 5-position, and a tert-butoxycarbonyl group attached to the nitrogen .

Physical Properties

The physical properties of this compound are important for its applications and handling:

PropertyCharacteristics
Physical StateSolid
SolubilityLimited solubility in water; soluble in organic solvents
Storage ConditionsRecommended at 2-8°C
Purity (Commercial)Typically available at 95% or higher purity

Synthesis and Preparation Methods

Reaction Conditions and Considerations

The synthesis requires careful control of reaction conditions:

  • Temperature management is crucial for selectivity and yield

  • Choice of solvents affects reaction rates and product purity

  • Catalysts can significantly impact the efficiency of certain steps

  • Purification techniques, including column chromatography, are essential for obtaining high-purity material

Chemical Properties and Reactions

Key Chemical Properties

The reactivity of tert-butyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate is largely determined by its functional groups:

  • The hydroxyimino (=N-OH) group can participate in various transformations, including reduction to amines and oxidation

  • The tert-butoxycarbonyl (Boc) group serves as a protecting group for the nitrogen and can be selectively removed under acidic conditions

  • The bicyclic framework provides conformational rigidity, which can influence reaction outcomes

Common Reactions

The compound can undergo several types of reactions:

  • Deprotection reactions: Removal of the Boc group using acids like trifluoroacetic acid or HCl

  • Reduction reactions: Conversion of the hydroxyimino group to other functional groups

  • Substitution reactions: Modifications at various positions of the bicyclic system

  • Coupling reactions: Utilization as a building block in the synthesis of more complex molecules

Applications in Research and Industry

Medicinal Chemistry Applications

Tert-butyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate has potential applications in medicinal chemistry:

  • As a building block for the synthesis of biologically active compounds

  • In the development of conformationally restricted analogs of bioactive molecules

  • Potentially as a precursor for compounds with activity against specific biological targets

Related 2-azabicyclo[2.2.1]heptane derivatives have shown promise as orexin receptor antagonists, suggesting potential applications in the treatment of:

  • Eating disorders

  • Drinking disorders

  • Sleep disorders

  • Cognitive dysfunctions in psychiatric and neurologic disorders

Organic Synthesis Applications

The compound serves as a valuable intermediate in organic synthesis due to its:

  • Conformationally restricted bicyclic framework

  • Functional groups that can be selectively modified

  • Potential to introduce structural diversity in synthetic pathways

Hazard TypeClassification
GHS PictogramGHS07 (Warning)
Signal WordWarning
Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation

Comparative Analysis with Related Compounds

Structural Analogs

Comparing tert-butyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate with structurally related compounds provides insights into structure-activity relationships and potential applications.

CompoundCAS NumberKey Structural Differences
Tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate207405-60-5Contains hydroxyl (-OH) instead of hydroxyimino (=N-OH) at position 5
Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate198835-06-2Contains carbonyl (=O) instead of hydroxyimino (=N-OH) at position 5
Tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate1251924-87-4Contains hydroxyl and trifluoromethyl groups at position 6 instead of hydroxyimino at position 5
Tert-butyl 3-(hydroxyimino)-8-azabicyclo[3.2.1]octane-8-carboxylate913575-12-9Different ring system (8-azabicyclo[3.2.1]octane) with hydroxyimino at position 3

Structure-Activity Relationships

The structural variations among these related compounds can significantly impact their chemical and biological properties:

  • The position of functional groups within the bicyclic system affects reactivity patterns

  • The nature of the functional group (hydroxy vs. hydroxyimino vs. oxo) influences hydrogen bonding capabilities and potential for further chemical transformations

  • The ring size and arrangement (e.g., [2.2.1] vs. [3.2.1] systems) affects conformational properties and binding to biological targets

Current Research and Future Perspectives

Recent Studies

Recent research involving azabicyclic compounds related to tert-butyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate has focused on:

  • Development of synthetic methodologies to access these complex structures more efficiently

  • Exploration of their potential as scaffolds for drug discovery

  • Investigation of their biological activities, particularly as modulators of central nervous system (CNS) targets

Future Research Directions

Several promising research directions could further exploit the potential of this compound:

  • Development of more efficient and selective synthetic routes

  • Exploration of its potential as a building block in the synthesis of complex bioactive molecules

  • Investigation of its biological activities and potential therapeutic applications

  • Structure-activity relationship studies to optimize properties for specific applications

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